

3-Benzotriazol-1-yl-2-methyl-propionic acid CAS number

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Compound of Interest

Compound Name: *3-Benzotriazol-1-yl-2-methyl-propionic acid*

Cat. No.: *B1305994*

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An In-Depth Technical Guide to **3-Benzotriazol-1-yl-2-methyl-propionic acid** (CAS No. 4233-62-9)

Abstract

This technical guide provides a comprehensive overview of **3-Benzotriazol-1-yl-2-methyl-propionic acid** (CAS No. 4233-62-9), a versatile heterocyclic building block. The document details its fundamental physicochemical properties, outlines a robust, field-proven two-step synthesis protocol, and provides the necessary analytical benchmarks for structural verification. The synthesis, involving an aza-Michael addition followed by saponification, is explained with mechanistic insight to empower researchers in adapting and scaling these procedures. Safety protocols and handling information are also included to ensure safe laboratory practice. This guide is intended to serve as a practical and authoritative resource for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science.

Compound Identification and Physicochemical Properties

3-Benzotriazol-1-yl-2-methyl-propionic acid is a carboxylic acid derivative featuring a benzotriazole moiety, a common and valuable scaffold in medicinal chemistry known for its role in forming bioisosteres and participating in hydrogen bonding.^[1] The unique structural combination of a hydrophobic aromatic system, a hydrogen-bond-accepting triazole ring

system, and a carboxylic acid group makes it a compelling intermediate for further chemical elaboration.

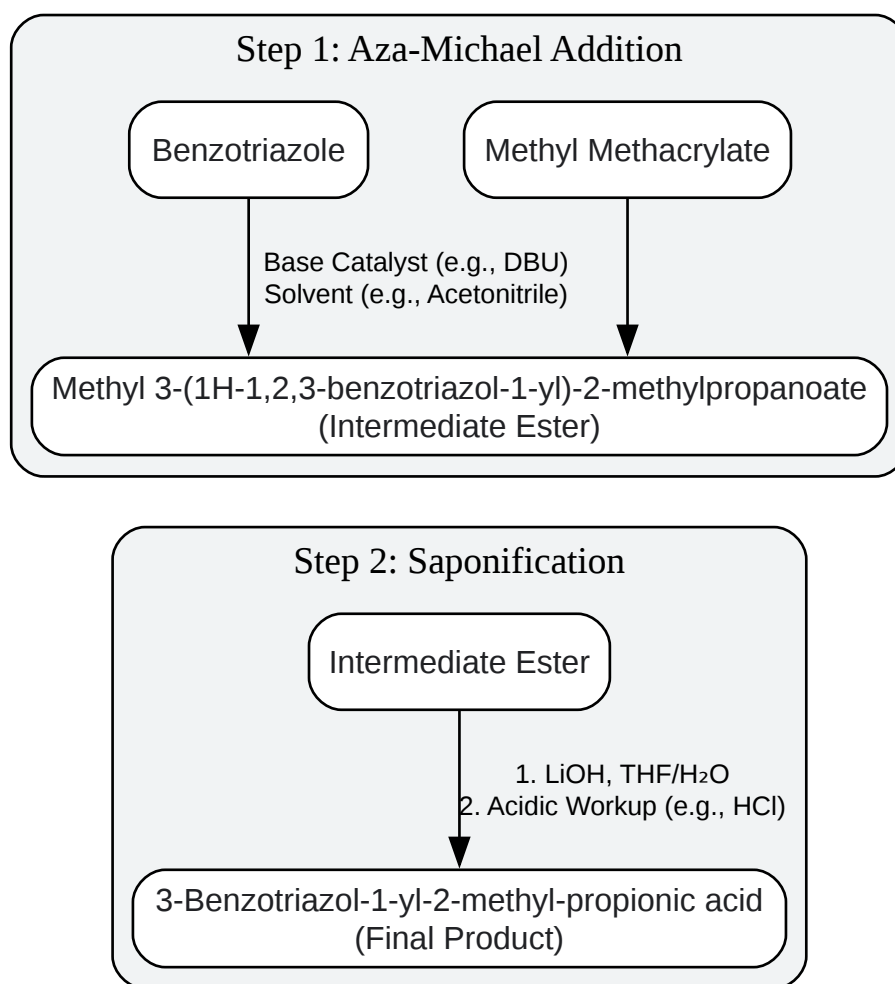
The key identifying and physical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	4233-62-9	[2] [3]
IUPAC Name	3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid	[3]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂	[2] [3]
Molecular Weight	205.21 g/mol	[2] [3]
Melting Point	145 °C	[2]
Appearance	Solid (form may vary)	-
Solubility	Limited aqueous solubility (11.9 µg/mL at pH 7.4)	[3]

Synthesis and Mechanistic Pathway

The synthesis of **3-Benzotriazol-1-yl-2-methyl-propionic acid** can be efficiently achieved via a two-step sequence. This pathway is designed for reliability and scalability, beginning with an aza-Michael addition to construct the carbon-nitrogen bond, followed by a standard ester hydrolysis to unmask the target carboxylic acid.

Overall Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Aza-Michael Addition of Benzotriazole to Methyl Methacrylate

Causality and Expertise: The core of this synthesis is the conjugate addition, or Michael reaction. Benzotriazole, while aromatic, possesses a nucleophilic secondary amine-like nitrogen within its azole ring. The reaction is driven by the attack of this nucleophile onto the electron-deficient β -carbon of methyl methacrylate.^[4] The use of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical. It serves to deprotonate the benzotriazole, increasing its nucleophilicity without competing in the addition reaction itself, thereby ensuring high yield of the desired adduct. Acetonitrile is an excellent solvent choice due to its polar

aprotic nature, which effectively solubilizes the reactants and facilitates the ionic transition state.

Step 2: Saponification of the Intermediate Ester

Causality and Expertise: The conversion of the intermediate methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a process also known as saponification.^[5] Lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water mixture is the reagent system of choice for this transformation.^[6] THF acts as a co-solvent to ensure miscibility between the organic ester and the aqueous hydroxide solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.^[5] The reaction is rendered irreversible by the immediate deprotonation of the initially formed carboxylic acid by the base. A final acidic workup is required to protonate the carboxylate salt and precipitate the desired product.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of Methyl 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoate (Intermediate)

- **Reagent Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzotriazole (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per gram of benzotriazole).
- **Base Addition:** Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) to the stirring suspension.
- **Michael Acceptor Addition:** Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture at room temperature. Note: Commercial methyl methacrylate often contains inhibitors which typically do not need to be removed for this type of reaction.^[7]
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate ester.

Self-Validation System (Expected Analytical Data for Intermediate):

- ^1H NMR: Expect characteristic peaks for the benzotriazole aromatic protons (7.3-8.1 ppm), the N-CH_2 group, the C-CH-CH_3 group, and the O-CH_3 ester group.
- IR (Infrared Spectroscopy): Expect a strong carbonyl (C=O) stretch around 1735 cm^{-1} .

Protocol 2: Synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid (Final Product)

- Reagent Setup: Dissolve the intermediate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
- Hydrolysis: Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (2.0-3.0 eq) to the solution.
- Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting ester by TLC.[3]
- Work-up and Isolation:
 - Once the reaction is complete, remove the THF under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl.
 - The product will precipitate as a solid. Collect the solid by vacuum filtration.

- Purification: Wash the collected solid with cold water and dry under vacuum to yield the final product. Recrystallization can be performed if higher purity is required.

Self-Validation System (Expected Analytical Data for Final Product):

- ^1H NMR (DMSO- d_6): Expect disappearance of the O-CH $_3$ signal and the appearance of a broad singlet for the carboxylic acid proton (>12 ppm). The aromatic and aliphatic proton signals will remain, albeit with potential slight shifts.
- ^{13}C NMR (DMSO- d_6): Expect a carboxylic acid carbonyl signal around 175-180 ppm.
- IR: Expect disappearance of the ester C=O peak and the appearance of a broader O-H stretch (2500-3300 cm^{-1}) and a carboxylic acid C=O stretch ($\sim 1710 \text{ cm}^{-1}$).

Safety and Handling

GHS Hazard Classification: According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[\[3\]](#)[\[8\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[\[11\]](#) Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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